molecular formula C13H13N3O B1280915 2-amino-N'-phenylbenzohydrazide CAS No. 30086-49-8

2-amino-N'-phenylbenzohydrazide

Cat. No.: B1280915
CAS No.: 30086-49-8
M. Wt: 227.26 g/mol
InChI Key: UJZGZKOKUAKGEQ-UHFFFAOYSA-N
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Description

2-Amino-N’-phenylbenzohydrazide is an organic compound with the molecular formula C13H13N3O It is a derivative of benzohydrazide, characterized by the presence of an amino group and a phenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N’-phenylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoic acid with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Another method involves the condensation of 2-aminobenzohydrazide with benzaldehyde in the presence of an acid catalyst. This reaction is usually carried out in ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of 2-amino-N’-phenylbenzohydrazide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N’-phenylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-amino-N’-phenylbenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes. For example, it has been shown to inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

    2-Aminobenzohydrazide: Similar in structure but lacks the phenyl group.

    Phenylhydrazine: Contains the phenyl group but lacks the amino group on the benzohydrazide moiety.

    Benzohydrazide: The parent compound without any substituents.

Uniqueness: 2-Amino-N’-phenylbenzohydrazide is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis .

Properties

IUPAC Name

2-amino-N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZGZKOKUAKGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480116
Record name 2-amino-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30086-49-8
Record name 2-amino-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-amino-N'-phenylbenzohydrazide and how do these features influence its crystal packing?

A1: this compound exhibits specific spatial arrangements within its molecular structure. The NNCO unit, a key component of the hydrazide group, is not coplanar with either of the aromatic rings in the molecule. It forms dihedral angles of 35.8° and 84.0° with the benzene and phenyl rings, respectively []. This non-coplanar arrangement is likely influenced by the lone pairs on the nitrogen atoms and the steric hindrance between the rings. Furthermore, the benzene and phenyl rings themselves are not coplanar, exhibiting a dihedral angle of 61.2° []. This non-coplanarity further reduces steric interactions and influences the molecule's overall shape.

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